molecular formula C7H9ClN2O B13467311 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride

Cat. No.: B13467311
M. Wt: 172.61 g/mol
InChI Key: WLEFLGYUKTYPAD-UHFFFAOYSA-N
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Description

1H,2H,3H,5H,6H-Pyrrolo[2,3-c]pyridin-5-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine (pyrrolopyridine) core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The base structure (without the hydrochloride) has the molecular formula C₇H₈N₂O, with a molecular weight of 150.18 g/mol when substituted with a methyl group at the 6-position, as seen in the related compound 6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CAS: 1443980-85-5) . The hydrochloride form likely increases its molecular weight to approximately 186.64 g/mol (assuming one HCl molecule).

This compound’s fused [2,3-c] ring system distinguishes it from other pyrrolopyridine isomers (e.g., [2,3-b] or [3,2-b]), which differ in ring connectivity and electronic properties.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1,2,3,6-tetrahydropyrrolo[2,3-c]pyridin-5-one;hydrochloride

InChI

InChI=1S/C7H8N2O.ClH/c10-7-3-5-1-2-8-6(5)4-9-7;/h3-4,8H,1-2H2,(H,9,10);1H

InChI Key

WLEFLGYUKTYPAD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CNC(=O)C=C21.Cl

Origin of Product

United States

Preparation Methods

Cyclization of N-(Pyridinyl) Pivalamides

A general and versatile method involves preparing N-(pyridinyl)pivalamides as precursors, followed by cyclization to form the pyrrolo[2,3-c]pyridin-5-one core.

Procedure highlights:

  • Starting from pyridin-2-amine or related pyridinyl amines, pivaloylation yields N-(pyridinyl)pivalamides.
  • These amides undergo cyclization under acidic conditions (e.g., refluxing with 3 M hydrochloric acid) for extended periods (around 11 hours).
  • After cooling, basification (adjusting pH to ~8) and salt saturation (e.g., NaCl) facilitate extraction with ethyl acetate.
  • The product is isolated as a crystalline solid, often as the hydrochloride salt due to treatment with HCl.

Yields: Vary depending on substituents but generally range from 47% to 80% for various derivatives.

Example data table from literature:

Entry Starting Amide (R group) Cyclization Yield (%) Notes
1 Methyl 47 Moderate yield
2 Phenyl 68 Higher yield
3 4-Methylphenyl 76 Good yield
4 4-Chlorophenyl 80 Highest yield observed
5 4-Methoxyphenyl 52 Lower yield

This method is noted for its generality and applicability to various substituted pyridinyl amides.

Functionalization of Preformed Pyrrolo[2,3-c]pyridine Scaffolds

Another approach involves synthesizing the pyrrolo[2,3-c]pyridine core first, then introducing the ketone functionality and converting to the hydrochloride salt.

Key steps include:

  • Use of palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to introduce aryl substituents on the pyrrolo[2,3-c]pyridine nucleus.
  • Protection/deprotection strategies on the nitrogen atoms to enable selective functionalization.
  • Treatment with hydrochloric acid to form the hydrochloride salt.
  • Extraction and purification under reduced pressure and basification steps to isolate the free base before salt formation.

Specific Example from Patent Literature

In one patent (KR100958829B1), the synthesis involved:

  • Addition of 1N hydrochloric acid to a reaction mixture containing pyrrolo[2,3-c]pyridine derivatives.
  • Concentration under reduced pressure.
  • Basification with potassium hydroxide.
  • Extraction with organic solvents to isolate the free base.
  • Final conversion to hydrochloride salt by treatment with HCl.

Reaction Conditions and Purification

  • Typical cyclization reactions require reflux temperatures (~100 °C) in aqueous acidic media.
  • Reaction times vary from several hours to overnight (~11 h).
  • Extraction solvents include ethyl acetate or dichloromethane.
  • Drying agents like magnesium sulfate (MgSO4) are used to remove residual water.
  • Final product crystallization is often achieved by evaporation under reduced pressure.
  • Hydrochloride salt formation enhances stability and facilitates purification.

Analytical Data Supporting Preparation

  • High-resolution mass spectrometry (HR-MS) confirms molecular weight consistent with 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one.
  • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C) shows characteristic signals for the fused heterocyclic system and ketone carbonyl.
  • Melting point and elemental analysis data correlate with pure hydrochloride salt form.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Cyclization of N-(pyridinyl)pivalamides Pyridinyl amines, pivaloyl chloride Reflux in 3 M HCl, basification 47–80 General, applicable to various substituents
Functionalization of pyrrolo[2,3-c]pyridine Preformed pyrrolo-pyridine scaffolds Pd-catalyzed coupling, HCl treatment Variable Allows aryl substitutions and salt formation
Acid treatment and extraction (patent) Pyrrolo-pyridine derivatives 1N HCl, reduced pressure, KOH basification Not specified Practical isolation of hydrochloride salt

Research Findings and Considerations

  • The position and nature of substituents on the pyrrolo[2,3-c]pyridine ring significantly influence yields and reaction efficiency.
  • Protection of nitrogen atoms during coupling reactions is crucial to achieve regioselectivity.
  • Hydrochloride salt formation improves compound stability and solubility for further applications.
  • Extraction and purification steps must be optimized to overcome solubility challenges of intermediates.
  • The cyclization approach from pivalamides is favored for its straightforwardness and reproducibility.

Chemical Reactions Analysis

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Structural and Substituent Variations

Key differences arise in substituent types, positions, and ring systems. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
1H,2H,3H,5H,6H-Pyrrolo[2,3-c]pyridin-5-one hydrochloride Pyrrolo[2,3-c]pyridinone Hydrochloride salt ~186.64 (estimated) Enhanced solubility; potential for crystalline forms
6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one Pyrrolo[2,3-c]pyridinone 6-Methyl 150.18 Neutral form; used as a precursor for salt derivatives
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolo[2,3-b]pyridinone 5-Chloro 172.58 Higher electrophilicity due to chlorine; similarity score 0.84 to target compound
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) Pyrrolo[2,3-c]pyridine 5-Methoxy, 2-carboxylic acid 192.17 Polar functional groups improve solubility; synthesized in 80% yield
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Bromo, 6-chloro 247.48 Halogenated derivatives often used in cross-coupling reactions

Biological Activity

1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Structural Characteristics

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.078 g/mol
  • CAS Number : 1443980-85-5

The compound features a bicyclic structure that includes both pyrrole and pyridine rings. This unique arrangement is known to contribute to its diverse biological properties.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant anticancer properties. For example:

  • Case Study : A study evaluated various derivatives against human tumor cell lines and reported GI50 values ranging from nM to μM, indicating strong antiproliferative effects .
  • Table 1: Anticancer Activity of Pyrrolo[2,3-c]pyridine Derivatives
CompoundCell LineGI50 (µM)
Compound AMCF70.037
Compound BNCI-H4600.048
Compound CHepG20.071

These findings suggest that the compound's structural modifications can significantly enhance its anticancer efficacy.

Antimicrobial Properties

Pyrrolo[2,3-c]pyridine derivatives have also shown promising results in antimicrobial assays:

  • Research Findings : Certain derivatives demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low µM range.

The biological activity of this compound is believed to involve:

  • Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies have reported that these compounds can trigger apoptotic pathways in cancer cells.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Metabolic Stability : Research indicates variable metabolic stability across different derivatives. For instance, some derivatives exhibited improved metabolic profiles compared to others due to structural modifications .

Challenges and Future Directions

Despite the promising biological activities associated with this compound:

  • Solubility Issues : Many derivatives suffer from low aqueous solubility which limits their bioavailability.
  • Need for Further Research : More extensive studies are required to fully elucidate the mechanisms of action and optimize the pharmacological properties of this compound.

Q & A

Q. What are the primary synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves cyclization, annulation, or direct C–H functionalization. For example, cyclization of substituted pyridine precursors with pyrrole derivatives under acidic conditions yields the pyrrolopyridine core. Optimization includes:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd for cross-coupling) .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
  • Counterion incorporation : Hydrochloride salt formation is achieved via HCl treatment during workup .
    Key purity checks involve HPLC (≥95%) and NMR to confirm regiochemistry .

Q. How is the structural characterization of this compound performed?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (pyrrolidine protons) and δ 7.5–8.5 ppm (pyridine protons) confirm ring fusion .
    • HRMS : Molecular ion [M+H]⁺ at m/z 151.18 (free base) or 187.6 (hydrochloride) .
  • X-ray crystallography : Resolves the bicyclic framework and chloride ion coordination .

Q. What preliminary biological activities have been reported for pyrrolopyridine derivatives?

  • Kinase inhibition : IC₅₀ values <1 µM against JAK2 and EGFR kinases in in vitro assays .
  • Antimicrobial activity : MIC of 2–8 µg/mL against S. aureus and C. albicans .
  • Cytotoxicity : EC₅₀ of 10–50 µM in HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Methodological solutions include:

  • Standardized protocols : Use uniform kinase assay kits (e.g., ADP-Glo™) and ATP concentrations (e.g., 10 µM) .
  • Structural analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding variations .
    Example: A 6-methyl analog showed 10-fold higher JAK2 affinity than the parent compound due to improved hydrophobic pocket interactions .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., –CF₃ at position 5) to reduce CYP450 oxidation .
    • Replace labile protons (e.g., N–H) with methyl or deuterium groups .
  • Prodrug approaches : Esterification of hydroxyl groups enhances plasma half-life from 2 to 8 hours in rodent models .

Q. How do structural analogs compare in target selectivity?

Analog Modification Selectivity Ratio (JAK2/EGFR) Source
6-Methyl derivativeMethyl at position 612:1
5-Trifluoromethyl derivative–CF₃ at position 53:1
5-Chloro derivative–Cl at position 51:5 (EGFR-preferential)
The 6-methyl derivative’s selectivity is attributed to steric hindrance in EGFR’s smaller active site .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous processing reduces reaction time (from 24h to 2h) and improves yield (from 45% to 72%) .
  • Catalyst recycling : Immobilized Pd nanoparticles on SiO₂ enable 5 reaction cycles with <5% activity loss .
  • Crystallization optimization : Use antisolvent (e.g., tert-butyl methyl ether) to increase hydrochloride salt purity to >99% .

Q. How can computational tools guide SAR studies?

  • QSAR models : Train on datasets (e.g., ChEMBL entries) to predict logP and pKa .
  • MD simulations : Identify stable binding conformations over 100 ns trajectories (e.g., GROMACS) .
  • ADMET prediction : SwissADME estimates bioavailability (70% for 6-methyl analog) and BBB permeability .

Data Contradiction Analysis

Q. Why do antimicrobial results vary between in vitro and in vivo models?

  • Bioavailability : Poor solubility (logP = 1.2) limits tissue penetration .
  • Metabolite interference : Hepatic glucuronidation reduces active compound levels (t₁/₂ = 1.5h in mice) .
    Solutions include nanoformulation (e.g., PLGA nanoparticles) to enhance solubility and prolong release .

Methodological Best Practices

  • Handling and storage : Store at –20°C under argon; hygroscopic hydrochloride salts require desiccants .
  • Toxicity screening : Follow OECD guidelines for acute toxicity (LD₅₀ > 500 mg/kg in rats) .

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